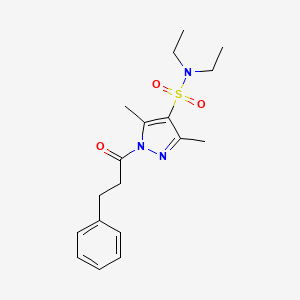
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide, also known as DPPS, is a sulfonamide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. DPPS is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Enzyme Inhibition
Research indicates that pyrazoline benzene sulfonamides, similar in structure to N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide, show promise as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase. These compounds also exhibit low cytotoxicity, making them potential candidates for further development in medicinal chemistry (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives have been shown to possess antiproliferative activities against specific cancer cell lines. These compounds demonstrate a selective effect, particularly against rat brain tumor cells, indicating their potential use in cancer treatment (Mert et al., 2014).
Antibacterial Applications
Newly synthesized pyrazole derivatives containing an aryl sulfonate moiety have been found to be active against various bacterial and fungal strains. This suggests their potential use as antibacterial and antifungal agents in medical applications (Kendre et al., 2013).
Antimicrobial and Antioxidant Properties
Research on pyrazole based sulfonamide derivatives has shown significant antimicrobial and antioxidant activities. These compounds have demonstrated efficacy against selected bacterial and fungal strains, highlighting their potential in treating infectious diseases and oxidative stress-related conditions (Badgujar et al., 2018).
properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20(6-2)25(23,24)18-14(3)19-21(15(18)4)17(22)13-12-16-10-8-7-9-11-16/h7-11H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBRYIMKGJHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

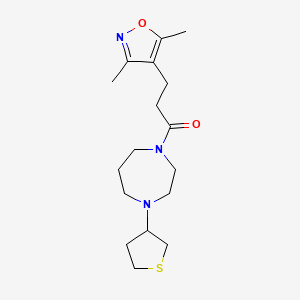
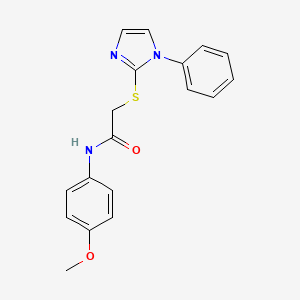
![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
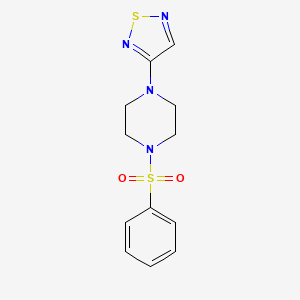
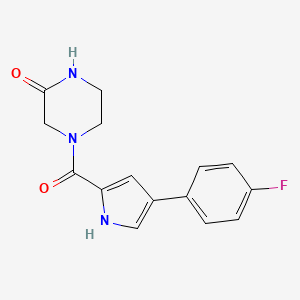
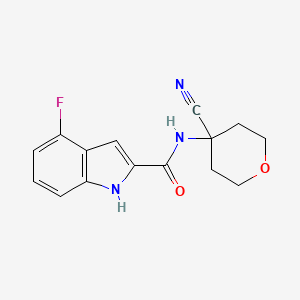
![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
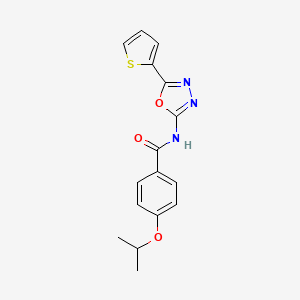
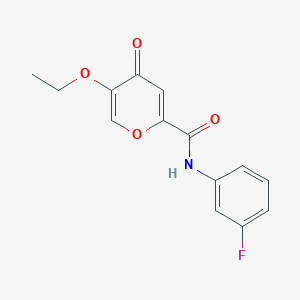
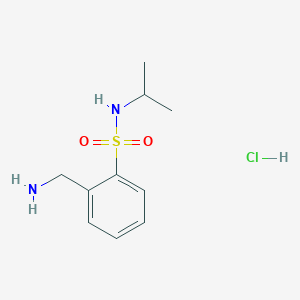
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)